3-Quinuclidinyl 2,2-diphenylpropanoate is a chemical compound that belongs to the class of quinuclidine derivatives. It is primarily recognized for its potential applications in pharmacology, particularly as a muscarinic antagonist. This compound is structurally related to other quinuclidinyl derivatives, which have been studied for their effects on the central nervous system and their potential use in treating various medical conditions.
The compound can be synthesized through several methods, often involving quinuclidine as a starting material. Quinuclidine itself is derived from the alkaloid tropine, which is found in various plant species. The synthesis of 3-quinuclidinyl 2,2-diphenylpropanoate has been documented in various scientific literature and patents, highlighting its importance in medicinal chemistry and drug development .
3-Quinuclidinyl 2,2-diphenylpropanoate is classified as an antimuscarinic agent, which means it acts on muscarinic acetylcholine receptors. These receptors are integral to the functioning of the parasympathetic nervous system and are involved in numerous physiological processes including muscle contraction and glandular secretion.
The synthesis of 3-quinuclidinyl 2,2-diphenylpropanoate typically involves multi-step organic reactions. A common approach includes the reaction of quinuclidine with a suitable acylating agent to form the desired ester.
The detailed reaction pathway can be complex, involving several intermediate compounds before yielding the final product .
The molecular structure of 3-quinuclidinyl 2,2-diphenylpropanoate can be represented as follows:
This compound features a quinuclidine ring system attached to a propanoate moiety with two phenyl groups at the second carbon position.
3-Quinuclidinyl 2,2-diphenylpropanoate can undergo various chemical reactions typical of esters and amines.
These reactions are essential for understanding its stability and potential degradation pathways in biological systems .
The mechanism of action for 3-quinuclidinyl 2,2-diphenylpropanoate primarily involves antagonism at muscarinic acetylcholine receptors.
Research indicates that such antagonists can have therapeutic effects in conditions like asthma or chronic obstructive pulmonary disease by promoting bronchodilation .
Relevant analyses such as melting point determination and spectroscopic methods (NMR, IR) are often employed to characterize this compound .
3-Quinuclidinyl 2,2-diphenylpropanoate has several applications in scientific research:
3-Quinuclidinyl benzilate (BZ) emerged from pharmaceutical research conducted by Hoffman-LaRoche in 1951. Initially investigated as a potential anti-spasmodic agent for gastrointestinal disorders, its incapacitating neurological effects were soon recognized. By 1959, the United States Army expressed strategic interest in BZ as a non-lethal incapacitating agent, leading to extensive military research under the code names EA-2277 and CS-4030. The U.S. Chemical Corps standardized BZ in 1961, assigning it the NATO designation BZ and the Soviet code "Substance 78" [1].
Military development peaked during the Cold War at Edgewood Arsenal in Maryland, where clinical studies explored BZ’s effects on human volunteers. Classified projects like "Project DORK" (1964) aimed to weaponize BZ for aerosol dispersal. The compound was ultimately deployed in cluster munitions (M44 generators and M43 cluster bombs) until the U.S. chemical warfare program’s downsizing in 1989 [1]. Internationally, BZ was allegedly stockpiled as "Agent 15" by Iraq during the 1990s, though subsequent investigations by the CIA found no evidence of weaponization. BZ was also controversially linked to the 2002 Moscow theater siege, though its use remains unconfirmed [1].
BZ is systematically identified through multiple naming conventions and chemical identifiers:
Structurally, BZ is a bicyclic ester formed by condensation of benzilic acid with 3-quinuclidinol. The molecule features a quinuclidine ring system bonded via an ester linkage to a diphenylhydroxyacetate group. This configuration confers high affinity for muscarinic acetylcholine receptors (mAChRs) [1]. A closely related analog, 3-Quinuclidinyl 2,2-diphenylpropanoate (CAS 4775-90-0), substitutes the hydroxy group with a methyl group, yielding the molecular formula C₂₂H₂₅NO₂ (free base) and a molecular weight of 335.44 g/mol [2] [5].
Table 1: Key Identifiers for BZ and Related Compounds [1] [2] [5]
Compound Name | Synonym(s) | CAS Registry | Molecular Formula |
---|---|---|---|
3-Quinuclidinyl benzilate | BZ, EA-2277 | 6581-06-2 | C₂₁H₂₃NO₃ |
3-Quinuclidinyl 2,2-diphenylpropanoate | Aprolidine, QNB analog | 4775-90-0 | C₂₂H₂₅NO₂ |
2,2-Diphenylpropanoic acid 3-quinuclidinyl ester hydrochloride | - | 4775-90-0 | C₂₂H₂₆ClNO₂ |
Table 2: Structural Comparison of BZ and 3-Quinuclidinyl 2,2-Diphenylpropanoate [1] [2]
Feature | 3-Quinuclidinyl Benzilate (BZ) | 3-Quinuclidinyl 2,2-Diphenylpropanoate |
---|---|---|
Core Structure | Benzilate ester | 2,2-Diphenylpropanoate ester |
Functional Group | Hydroxy(diphenyl)acetate | 2-Methyl-2,2-diphenylacetate |
Molecular Weight | 337.42 g/mol | 335.44 g/mol (free base) |
Hydrochloride Salt | Not commonly used | CAS 4775-90-0 (MW: 371.91 g/mol) |
Military Applications
BZ was engineered as an incapacitating agent to induce temporary delirium and physical debilitation without high lethality. Its effects—including hallucinations, disorientation, and inability to perform tasks—aligned with military goals to neutralize enemy personnel non-lethally [1] [9]. The U.S. weaponized BZ in aerosol-generating munitions such as the M44 cluster bomb, capable of dispersing fine particulate clouds. Its physicochemical stability (half-life of 3–4 weeks in moist air) and persistence in soil/water made it logistically viable for battlefield deployment [1].
BZ’s structural analogs, including EA-3443, were later developed to enhance central nervous system (CNS) selectivity. EA-3443 improved the central-to-peripheral effects ratio, minimizing peripheral anticholinergic symptoms (e.g., dry mouth, tachycardia) while amplifying delirium. Despite its potential, EA-3443 was never mass-produced [6].
Table 3: Military Deployment Systems for BZ [1]
Delivery System | Type | Era | Status |
---|---|---|---|
M44 Generator Cluster | Aerosol disperser | 1960s–1980s | Destroyed (1989) |
M43 Cluster Bomb | Explosive dispersal | 1960s–1980s | Destroyed (1989) |
Neuroscience Research
In contemporary neuroscience, BZ (often referred to as QNB) serves as a high-affinity muscarinic acetylcholine receptor (mAChR) antagonist. It binds irreversibly to mAChRs, making it invaluable for:
BZ’s role in neuroscience underscores the dual-use paradigm of chemical warfare agents: from tactical weapons to probes deciphering cholinergic neurotransmission [1] [7].
Table 4: Key Research Applications of BZ/QNB [1] [7]
Research Domain | Application | Significance |
---|---|---|
Neuropharmacology | mAChR binding studies | Quantifies receptor density/affinity |
Molecular Imaging | Precursor for PET tracers (e.g., [¹¹C]QNB) | Tracks mAChR changes in neurodegeneration |
Chemical Biology | Anticholinergic syndrome modeling | Clarifies cholinergic pathways in cognition |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7